molecular formula C16H19NO6S B2897833 Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate CAS No. 2411326-65-1

Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate

Cat. No. B2897833
M. Wt: 353.39
InChI Key: SDWRPYULJCMTLQ-BQYQJAHWSA-N
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Description

Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate, commonly known as MSME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

MSME has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neurobiology. In cancer research, MSME has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In drug discovery, MSME has been used as a lead compound for the development of new drugs targeting specific molecular pathways. In neurobiology, MSME has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Mechanism Of Action

The mechanism of action of MSME is not fully understood, but it is believed to act by inhibiting specific molecular pathways involved in cell proliferation and survival. MSME has been shown to inhibit the activity of several enzymes involved in these pathways, including Akt, mTOR, and ERK.

Biochemical And Physiological Effects

MSME has been shown to have several biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. MSME has also been shown to modulate the immune system by regulating the production of cytokines and chemokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MSME in lab experiments is its high potency and specificity. MSME has been shown to have low toxicity and high selectivity for specific molecular targets, making it a valuable tool for studying specific biological processes. However, one of the limitations of using MSME in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on MSME, including the development of new drugs based on its structure, the identification of new molecular targets for MSME, and the investigation of its potential applications in other fields, such as immunology and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of MSME and to determine its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, MSME is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSME has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, and may have potential applications in cancer research, drug discovery, and neurobiology. Further research is needed to fully understand the mechanism of action of MSME and to determine its potential applications in other fields.

Synthesis Methods

MSME can be synthesized through a multi-step process that involves the reaction of morpholine with 4-methylsulfonylbenzaldehyde, followed by the addition of methyl acetoacetate and subsequent cyclization. The final product obtained is a yellowish powder with a molecular weight of 415.48 g/mol.

properties

IUPAC Name

methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-22-16(19)8-7-15(18)17-9-10-23-14(11-17)12-3-5-13(6-4-12)24(2,20)21/h3-8,14H,9-11H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWRPYULJCMTLQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)N1CCOC(C1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)N1CCOC(C1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate

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